Fmoc-L-DHT(Boc)-OH

CAS No.: 854890-33-8

Cat. No.: VC6019306

Molecular Formula: C31H32N2O6

Molecular Weight: 528.605

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854890-33-8 |

|---|---|

| Molecular Formula | C31H32N2O6 |

| Molecular Weight | 528.605 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid |

| Standard InChI | InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 |

| Standard InChI Key | LIFXOFSMECUJGF-SYCQMTRVSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

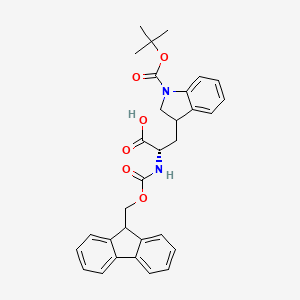

Fmoc-L-DHT(Boc)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid , belongs to the class of N-protected amino acids. The compound’s structure integrates three critical components:

-

An Fmoc group at the α-amino position, providing base-labile protection during SPPS.

-

A Boc group on the indoline nitrogen, offering acid-labile protection for the side-chain amine.

-

A dihydrotryptophan (DHT) backbone, characterized by a reduced indole ring (indoline), which imposes conformational restrictions on peptide chains .

The stereochemistry at the α-carbon (denoted as L) ensures compatibility with natural amino acids in peptide sequences.

Structural Elucidation and Computational Data

The compound’s 2D and 3D conformational models reveal a rigid indoline moiety connected to a flexible propanoic acid chain (Fig. 1) . Key computed properties include:

-

Hydrogen bond donors/acceptors: 2 and 6, respectively, influencing solubility and intermolecular interactions .

-

Rotatable bonds: 9, suggesting conformational flexibility in the side chain .

These attributes are critical for predicting solubility, membrane permeability, and aggregation tendencies in peptide design.

Synthetic Utility in Peptide Chemistry

Role of Protecting Groups

The dual protection strategy in Fmoc-L-DHT(Boc)-OH addresses challenges in stepwise peptide assembly:

-

Fmoc Group: Removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative deprotection during SPPS .

-

Boc Group: Cleaved via strong acids like trifluoroacetic acid (TFA), allowing selective side-chain deprotection post-synthesis .

This orthogonal protection scheme ensures high coupling efficiency and minimizes side reactions during elongation of peptide chains.

Incorporation into Peptide Sequences

The dihydrotryptophan residue introduces a β-turn mimetic geometry, stabilizing secondary structures in peptides . For example, cyclic RGD peptides incorporating DHT analogs exhibit enhanced binding affinity to integrins due to preorganized conformations . The indoline ring’s planar geometry also facilitates π-π stacking interactions, critical for protein-ligand recognition.

Physicochemical and Pharmacokinetic Properties

Analytical Characterization

-

Chromatography: Retention time ≈12.3 min on reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

Applications in Biomedical Research

Conformationally Constrained Peptides

The DHT moiety’s rigid indoline structure is exploited to stabilize β-hairpin and γ-turn motifs in therapeutic peptides. For instance, analogs of somatostatin and endothelin antagonists synthesized with Fmoc-L-DHT(Boc)-OH show improved metabolic stability and receptor selectivity .

Targeted Drug Delivery

Peptides functionalized with DHT residues serve as carriers for tumor-targeting agents. The Boc-protected amine allows post-synthetic modification with fluorescent dyes or chelating agents for imaging and radiotherapy .

Comparative Analysis with Related Derivatives

While Fmoc-Lys(Boc)-OH is preferred for bioconjugation due to its primary amine , Fmoc-L-DHT(Boc)-OH excels in conformational control . Fmoc-His(Boc)-OH, with its imidazole side chain, is pivotal in metallopeptide synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume